3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1H-pyrazole with 2-methyl-2-(trifluoromethyl)propanamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Methyl-2-(trifluoromethyl)propanamide: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents, such as 3-(5-substituted pyrazoles).
Uniqueness
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of its bromine, methyl, and trifluoromethylphenyl substituents, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C14H13BrF3N3O |
---|---|
Molecular Weight |
376.17 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-9(7-21-8-10(15)6-19-21)13(22)20-12-5-3-2-4-11(12)14(16,17)18/h2-6,8-9H,7H2,1H3,(H,20,22) |
InChI Key |
IAEPVLNABPSMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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